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Compound of Interest

Compound Name: EZH2-IN-15

Cat. No.: B2451217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR2554, a potent and selective

small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. It

details the core mechanism by which SHR2554 induces apoptosis in cancer cells, summarizes

key quantitative data from preclinical and clinical studies, and provides detailed protocols for

relevant experimental assays.

Core Mechanism of Action
SHR2554 functions as a competitive inhibitor of EZH2, the catalytic subunit of the Polycomb

Repressive Complex 2 (PRC2). By binding to the catalytic SET domain of both wild-type and

mutant EZH2, SHR2554 potently blocks its histone methyltransferase activity.[1] This inhibition

leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key

epigenetic mark responsible for transcriptional repression.[1][2]

The reduction in H3K27me3 levels results in the derepression of silenced tumor suppressor

genes.[3] Key genes reactivated by this mechanism include the cell cycle inhibitor p21, which

contributes to G1 phase cell cycle arrest.[2][4] Concurrently, the inhibition of EZH2 leads to the

downregulation of anti-apoptotic proteins such as MCL1 and XIAP.[4] The combined effect of

cell cycle arrest and the loss of anti-apoptotic signals culminates in the activation of the

apoptotic cascade, leading to programmed cell death.[2][5]
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Caption: Core signaling pathway of SHR2554-induced apoptosis.

In T-cell lymphoma (TCL), resistance to other therapies like HDAC inhibitors can be associated

with an upregulation of H3K27me3.[4] Combining SHR2554 with an HDAC inhibitor like

Chidamide demonstrates a synergistic anti-tumor effect. This combination prevents the
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resistance mechanism and enhances apoptosis through the activation of the STAT1 signaling

pathway.[6][7]

Data Presentation
In Vitro Potency and Cellular Activity
The following table summarizes the inhibitory concentrations of SHR2554 against its enzymatic

target and in cellular assays.

Parameter Target/Cell Line Value Reference

Enzymatic IC₅₀ Wild-Type EZH2 0.87 nM [1][2]

Mutant EZH2 (Y641) 1.13 - 16.80 nM [1]

Cellular IC₅₀
H3K27me3 Reduction

(Pfeiffer)
1.63 ± 0.14 nM [2]

Anti-Proliferative IC₅₀
T-Cell Lymphoma Cell

Lines (144h)
0.365 - 3.001 µM [4]

Clinical Efficacy in Relapsed/Refractory Lymphoma
Data from the first-in-human Phase I clinical trial (NCT03603951) highlights the clinical activity

of SHR2554.[8][9]
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Parameter
Patient
Population

Dose Value Reference

Objective

Response Rate

(ORR)

r/r Peripheral T-

Cell Lymphoma
350 mg BID

61% (95% CI,

41-78)
[8]

Median Duration

of Response

(DoR)

r/r Peripheral T-

Cell Lymphoma
350 mg BID 12.3 months [8]

Median

Progression-Free

Survival (PFS)

r/r Peripheral T-

Cell Lymphoma
350 mg BID 11.1 months [8]

Overall

Response Rate

(ORR)

r/r Mature

Lymphoid

Neoplasms

350 mg BID
43% (95% CI,

33-53)
[9]

Experimental Protocols
The investigation of SHR2554's pro-apoptotic effects relies on a series of standard and

specialized laboratory techniques. A general workflow is presented below, followed by detailed

protocols for key assays.
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Experiment Setup

Downstream Assays

Flow Cytometry Analysis Western Blot Analysis

1. Cell Culture
(e.g., DLBCL, TCL lines)

2. Treatment
(Vehicle vs. SHR2554 at various conc.)

Cell Viability Assay
(e.g., CellTiter-Glo)

Flow Cytometry
(Apoptosis & Cell Cycle)

Western Blot Analysis
(Protein Expression)

Annexin V / PI Staining
(Apoptosis Quantification)

PI Staining
(Cell Cycle Phases)

a. Protein Extraction
(Cell Lysis)

b. Quantification
(BCA Assay)

c. SDS-PAGE

d. Membrane Transfer

e. Immunodetection
(Apoptosis Markers: cleaved-PARP, p21, etc.)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2451217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2451217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

